molecular formula C21H26O5 B1583314 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione CAS No. 7091-05-6

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione

Cat. No.: B1583314
CAS No.: 7091-05-6
M. Wt: 358.4 g/mol
InChI Key: WQMGIEOKPKMWEY-BDNCKTDXSA-N
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Description

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Prednisone Impurity 1, also known as (4AS,4bS,5aS,6aS,7R,9aS,9bS)-7-hydroxy-7-(2-hydroxyacetyl)-4a,6a-dimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one or 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The interaction of Prednisone Impurity 1 with its target involves binding to the glucocorticoid receptor, which leads to changes in gene transcription . This results in the modulation of protein synthesis, affecting cellular functions and responses .

Biochemical Pathways

Prednisone Impurity 1 affects various biochemical pathways. Its binding to the glucocorticoid receptor can lead to the suppression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators . It can also stimulate the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of Prednisone Impurity 1 involve its metabolism in the liver to its active form, prednisolone . The pharmacokinetics of prednisolone are dose-dependent, with an increase in dose leading to an increase in volume of distribution and plasma clearance .

Result of Action

The molecular and cellular effects of Prednisone Impurity 1’s action include the reduction of inflammation and immune responses . This is achieved through the modulation of gene expression, leading to decreased production of inflammatory mediators and increased production of anti-inflammatory proteins .

Action Environment

The action, efficacy, and stability of Prednisone Impurity 1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, patient characteristics such as age, sex, body weight, and serum albumin concentration can also impact the pharmacokinetics and subsequent effects of Prednisone Impurity 1 .

Properties

CAS No.

7091-05-6

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(1S,2S,10S,11S,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C21H26O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h5,7,9,14-15,17,22,25H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20?,21+/m0/s1

InChI Key

WQMGIEOKPKMWEY-BDNCKTDXSA-N

Isomeric SMILES

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1CCC2(C(=O)CO)O)CCC5=CC(=O)C=C[C@]45C

SMILES

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C

Canonical SMILES

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 2
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 3
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 4
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 5
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 6
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione

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